(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99%
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a novel glutamine derivative, “(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid”, was designed and synthesized . The absolute configuration was determined by analyzing the single crystal of its derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid” are not explicitly mentioned in the search results .
Scientific Research Applications
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% is used in a variety of scientific research applications, including the study of protein structure and function, and the synthesis of peptides and proteins. It is also used in the production of antibodies, and it can be used to study the interactions between proteins and other molecules. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the effects of drug molecules on the structure and function of proteins.
Mechanism of Action
Target of Action
Similar compounds such as 2s,4r-4-methylglutamate have been found to interact with the glutamate receptor ionotropic, kainate 2 .
Mode of Action
It’s known that this compound acts as a chiral auxiliary. A chiral auxiliary is a type of molecule that can be used to control the stereochemical outcome of a chemical reaction. It can control the stereochemistry of a reaction by selectively reacting with one of the reactants.
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Studies on similar compounds such as (2s, 4r)-4- [18f]fluoroglutamine have shown that pharmacokinetic modeling in dynamic studies suggested both reversible and irreversible uptake play a similar role .
Result of Action
Additionally, they have been shown to increase the solubility of drugs, which can improve their bioavailability .
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .
Advantages and Limitations for Lab Experiments
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% has several advantages for laboratory experiments. It is a stable molecule that is easy to synthesize and use in peptide synthesis. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the interactions between proteins and other molecules, as well as the effects of drug molecules on the structure and function of proteins. However, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% has some limitations. It is not water-soluble, so it cannot be used in aqueous solutions. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% is not very stable in acidic solutions, so it must be used in neutral or basic solutions.
Future Directions
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% has a wide range of potential applications in scientific research. It can be used to synthesize peptides and proteins, as well as to study the interactions between proteins and other molecules. In addition, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the effects of drug molecules on the structure and function of proteins. Furthermore, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the biochemical and physiological effects of peptides and proteins. Finally, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be used to study the structure and function of proteins in different environments, such as in different pH levels or in the presence of different molecules.
Synthesis Methods
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% can be synthesized using a variety of methods, including the Merrifield solid-phase synthesis method. This method involves the coupling of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, 99% to an activated amino acid using a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting peptide is then cleaved from the solid support, and the product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
properties
IUPAC Name |
(2S,4R)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUQGOIDPMKBGN-UUOWRZLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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